

Phenol-Chloroform Extraction: Comprehensive Protocols for DNA and RNA Purification

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Compound of Interest

Compound Name: Chloroform benzene

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Phenol-chloroform extraction is a highly effective and widely used method for purifying nucleic acids from biological samples. Its robustness in denaturing proteins and separating them from DNA and RNA makes it a cornerstone technique in molecular biology. This document provides detailed protocols for both DNA and RNA purification, tailored for use in research, and drug development settings.

The principle of this liquid-liquid extraction technique hinges on the differential solubilities of molecules in aqueous and organic phases. Phenol and chloroform are organic solvents that, when mixed with an aqueous sample, create a biphasic system upon centrifugation.[1] Nucleic acids, being polar, remain in the upper aqueous phase, while the denatured proteins are partitioned into the lower organic phase or the interface between the two layers.[1] Lipids are also effectively removed into the organic phase.

For DNA purification, a pH of 7.5-8.0 for the phenol solution is crucial to ensure that the DNA remains in the aqueous phase.[2][3] In contrast, RNA purification protocols utilize an acidic phenol solution (pH 4.5-5.0).[1][2] Under these acidic conditions, DNA is denatured and partitions into the organic phase, allowing for the specific isolation of RNA from the aqueous phase.[1] A widely adopted single-step method for RNA isolation employs a combination of guanidinium thiocyanate, a potent protein denaturant, with acid phenol-chloroform extraction.[4]

[5][6] This method, often commercialized as TRIzol or TRI Reagent, is particularly effective at inactivating RNases and preserving RNA integrity.[7][8][9]

The quality of the purified nucleic acids is paramount for downstream applications. Purity is typically assessed spectrophotometrically by measuring the absorbance at 260 nm, 280 nm, and 230 nm. The A260/A280 ratio is a key indicator of protein contamination, while the A260/A230 ratio reflects contamination by residual phenol, guanidine salts, or carbohydrates. [10][11][12]

Quantitative Data Summary

The following table summarizes the expected purity ratios for DNA and RNA samples purified using phenol-chloroform extraction methods. Achieving these ratios is indicative of a successful extraction, yielding nucleic acids suitable for sensitive downstream applications such as PCR, sequencing, and cloning.

Parameter	"Pure" DNA	"Pure" RNA	Potential Contaminants Indicated by Low Ratios
A260/A280 Ratio	~1.8[10]	~2.0[10]	Protein, residual phenol[10]
A260/A230 Ratio	2.0 - 2.2[13]	2.0 - 2.2[13]	Phenol, guanidine salts, carbohydrates, EDTA[10][13]

Experimental Protocols

I. Phenol-Chloroform DNA Extraction Protocol

This protocol is suitable for the extraction of high molecular weight genomic DNA from various cell types.

Materials and Reagents:

- Lysis Buffer (e.g., TE buffer with SDS and proteinase K)[14]

- Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 7.8-8.2[3]
- Chloroform:Isoamyl Alcohol (24:1)[3]
- 3 M Sodium Acetate, pH 5.2[15]
- 100% Ethanol (ice-cold)[16]
- 70% Ethanol (room temperature)[16]
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water[14]
- Glycogen (20 µg/µL, optional)[17]

Procedure:

- Sample Preparation and Lysis:
 - For cell suspensions, pellet the cells by centrifugation and resuspend in Lysis Buffer.[18]
 - For tissues, grind the sample in liquid nitrogen to a fine powder and then add Lysis Buffer. [14]
 - Incubate the lysate at an appropriate temperature (e.g., 55°C for 1-2 hours with proteinase K) to ensure complete cell lysis and protein digestion.[18][14]
- Phenol-Chloroform Extraction:
 - Add an equal volume of phenol:chloroform:isoamyl alcohol to the cell lysate.[18]
 - Vortex vigorously for 15-30 seconds to create an emulsion.[3]
 - Centrifuge at $\geq 12,000 \times g$ for 5 minutes at room temperature to separate the phases.[18] [3]
- Aqueous Phase Recovery:
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the white protein interface and the lower organic phase.[3][16]

- For higher purity, this extraction step can be repeated until no white interface is visible.[\[2\]](#)
- Chloroform Extraction (Phenol Removal):
 - Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase.[\[3\]](#)
 - Vortex and centrifuge as in step 2.[\[3\]](#)
 - Transfer the upper aqueous phase to a new tube.[\[3\]](#)
- DNA Precipitation:
 - Add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol to the aqueous phase.[\[16\]](#) Glycogen can be added at this stage to aid in pellet visualization.[\[17\]](#)
 - Mix gently by inverting the tube until the DNA precipitate becomes visible.[\[16\]](#)
 - Incubate at -20°C for at least 30 minutes to overnight to precipitate the DNA.[\[18\]](#)[\[16\]](#)
- DNA Pellet Washing and Resuspension:
 - Centrifuge at $\geq 12,000 \times g$ for 15-30 minutes at 4°C to pellet the DNA.[\[18\]](#)[\[16\]](#)
 - Carefully decant the supernatant without disturbing the pellet.
 - Wash the pellet with 1 mL of 70% ethanol.[\[16\]](#)
 - Centrifuge at $\geq 12,000 \times g$ for 5 minutes at 4°C.
 - Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.[\[19\]](#)
 - Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.[\[18\]](#)[\[16\]](#)

II. Acid Guanidinium Thiocyanate-Phenol-Chloroform RNA Extraction Protocol (Single-Step Method)

This protocol is designed for the rapid isolation of total RNA from cells and tissues.

Materials and Reagents:

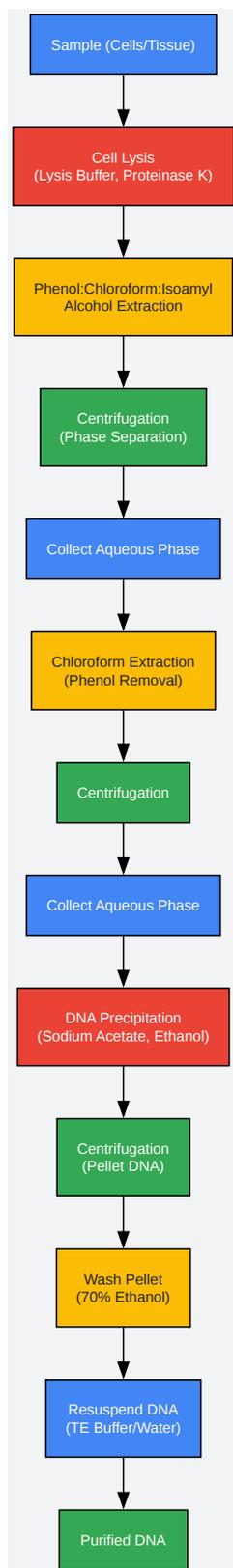
- Guanidinium thiocyanate-based solution (e.g., TRIzol, TRI Reagent)[7][8]
- Chloroform[20]
- Isopropanol[20]
- 75% Ethanol (prepared with nuclease-free water)[20]
- Nuclease-free water[20]

Procedure:

- Homogenization:
 - For cells grown in a monolayer, lyse them directly in the culture dish by adding the guanidinium thiocyanate solution.[21]
 - For cell suspensions, pellet the cells and lyse in the guanidinium thiocyanate solution.[21]
 - For tissues, homogenize the sample in the guanidinium thiocyanate solution.[7][21]
 - Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[20]
- Phase Separation:
 - Add 0.2 mL of chloroform per 1 mL of the guanidinium thiocyanate solution used.[20]
 - Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.[20]
 - Centrifuge at $\geq 12,000 \times g$ for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA. [7][20]
- RNA Precipitation:

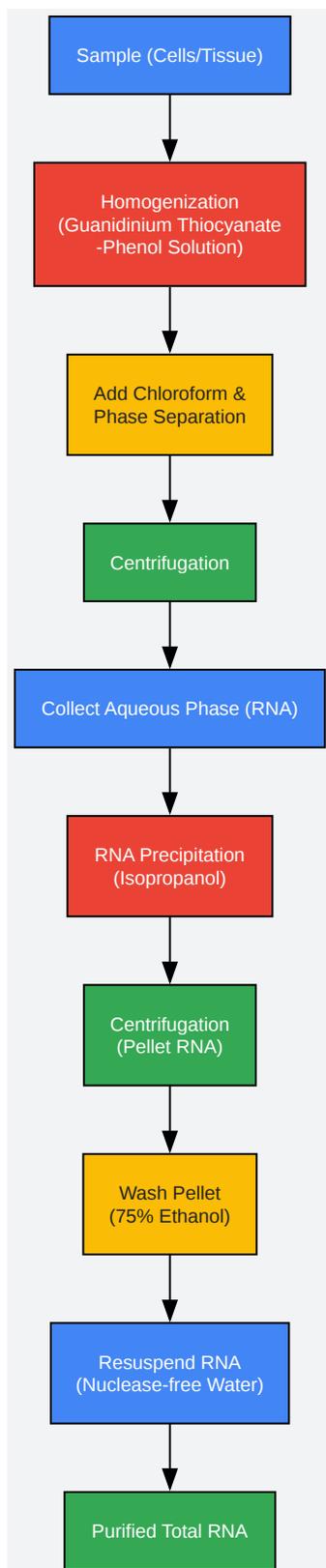
- Carefully transfer the upper aqueous phase to a new tube.
- Add 0.5 mL of isopropanol per 1 mL of the guanidinium thiocyanate solution used initially. [\[20\]](#)
- Incubate at room temperature for 10 minutes. [\[20\]](#)
- Centrifuge at $\geq 12,000 \times g$ for 10 minutes at 4°C. The RNA will form a gel-like pellet. [\[20\]](#)
- RNA Wash:
 - Remove the supernatant.
 - Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of the guanidinium thiocyanate solution used. [\[20\]](#)
 - Vortex briefly and centrifuge at $\geq 7,500 \times g$ for 5 minutes at 4°C. [\[20\]](#)
- Redissolving the RNA:
 - Remove the ethanol wash.
 - Briefly air-dry the RNA pellet for 5-10 minutes. Avoid complete drying as it will decrease solubility. [\[19\]](#)[\[20\]](#)
 - Dissolve the RNA pellet in an appropriate volume of nuclease-free water. Pipette up and down and incubate at 55-60°C for 10 minutes to aid dissolution if necessary. [\[21\]](#)

Visualizations



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Caption: Workflow for Phenol-Chloroform DNA Purification.



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Caption: Workflow for Single-Step RNA Purification.

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